N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide
Overview
Description
“N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a phenyl group, an alkenyl ether, and an imine linkage. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” typically involves the following steps:
Formation of the imine linkage: This can be achieved by reacting an aldehyde or ketone with an amine under acidic or basic conditions.
Introduction of the alkenyl ether group: This step may involve the use of allyl bromide or similar reagents in the presence of a base to form the ether linkage.
Amidation: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkenyl ether group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions may target the imine linkage, converting it to an amine.
Substitution: The phenyl group may undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA, KMnO4, and H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4 can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4), halogenating agents (Br2/FeBr3), and sulfonating agents (SO3/H2SO4).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, reduction may yield amines, and substitution may yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities. Compounds with imine linkages and phenyl groups are often studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.
Mechanism of Action
The mechanism of action of “N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” would depend on its specific biological or chemical context. Generally, compounds with imine linkages can interact with nucleophiles, leading to various biochemical reactions. The phenyl group may also participate in π-π interactions or hydrogen bonding, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-N’-[(E)-(3-phenylmethylideneamino)propanediamide]: Lacks the alkenyl ether group.
N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide: Has a different amide linkage.
Uniqueness
The presence of the alkenyl ether group and the specific imine linkage in “N-(2-methylpropyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide” distinguishes it from similar compounds. These structural features may confer unique reactivity and biological activity, making it a compound of interest for further study.
Properties
IUPAC Name |
N-(2-methylpropyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]propanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-8-23-15-7-5-6-14(9-15)12-19-20-17(22)10-16(21)18-11-13(2)3/h4-7,9,12-13H,1,8,10-11H2,2-3H3,(H,18,21)(H,20,22)/b19-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQHXFLSXDHUKE-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC(=O)NN=CC1=CC(=CC=C1)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)CC(=O)N/N=C/C1=CC(=CC=C1)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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